molecular formula C10H19N B1352121 2-Cyclopentylpiperidine CAS No. 51616-99-0

2-Cyclopentylpiperidine

Cat. No.: B1352121
CAS No.: 51616-99-0
M. Wt: 153.26 g/mol
InChI Key: IXTALOBLEDXRNT-UHFFFAOYSA-N
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Description

2-Cyclopentylpiperidine is an organic compound with the molecular formula C10H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, where a cyclopentyl group is attached to the second carbon of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclopentyl nitrile in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the reduction process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where cyclopentyl nitrile is continuously fed into the system. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopentylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopentylpiperidine is unique due to the presence of both the cyclopentyl group and the piperidine ring, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications compared to its analogs .

Properties

IUPAC Name

2-cyclopentylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTALOBLEDXRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405219
Record name 2-cyclopentylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51616-99-0
Record name 2-cyclopentylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopentylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentylpiperidine
Reactant of Route 2
2-Cyclopentylpiperidine
Reactant of Route 3
2-Cyclopentylpiperidine
Reactant of Route 4
2-Cyclopentylpiperidine
Reactant of Route 5
2-Cyclopentylpiperidine
Reactant of Route 6
2-Cyclopentylpiperidine

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